molecular formula C7H4Br2ClF B3015809 4-Bromo-2-chloro-3-fluorobenzyl bromide CAS No. 2090530-74-6

4-Bromo-2-chloro-3-fluorobenzyl bromide

Cat. No.: B3015809
CAS No.: 2090530-74-6
M. Wt: 302.37
InChI Key: CCMIMRKCJWLTBM-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF. It is a substituted benzyl bromide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is typically used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-3-fluorobenzyl bromide can be synthesized through the bromination of 4-bromo-2-chloro-3-fluorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-3-fluorobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom at the benzylic position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzyl chloride or benzyl fluoride derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl azides, benzyl thiols, and benzyl ethers.

    Oxidation: Products include benzyl alcohols and benzoic acids.

    Reduction: Products include benzyl chlorides and benzyl fluorides.

Scientific Research Applications

4-Bromo-2-chloro-3-fluorobenzyl bromide is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting specific biological pathways.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, with unique properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-fluorobenzyl bromide involves its reactivity as an electrophile. The bromine atom at the benzylic position is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The compound can also undergo oxidative and reductive transformations, depending on the reaction conditions and reagents used. These reactions are mediated by the interaction of the compound with specific molecular targets, such as enzymes or receptors, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzyl bromide: Similar in structure but lacks the chlorine atom.

    3-Bromo-4-fluorobenzyl bromide: Similar in structure but has different positions of bromine and fluorine atoms.

    4-Fluorobenzyl bromide: Similar in structure but lacks both the bromine and chlorine atoms.

    3-Fluorobenzyl bromide: Similar in structure but lacks the bromine and chlorine atoms and has a different position of the fluorine atom.

Uniqueness

4-Bromo-2-chloro-3-fluorobenzyl bromide is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of halogens imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-3-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMIMRKCJWLTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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